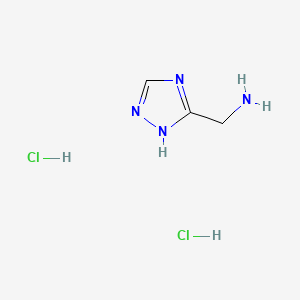
Ethyl 4-cyano-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-2-fluorobenzoate, also known as ECF, is a widely used synthetic compound that has a wide range of applications in the scientific research field. ECF is a derivative of benzoic acid and is widely used as a reagent in organic synthesis. It is also used as a precursor for many other compounds and has been used in a variety of laboratory experiments. ECF has a number of unique properties which make it an ideal choice for a variety of research applications.
Scientific Research Applications
Polymer Synthesis
Ethyl 4-cyano-2-fluorobenzoate has been utilized in the preparation of functional polymers. For example, Sumida and Vogl (1981) described the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a new monomer used for homopolymerization and copolymerization with styrene and methyl methacrylate, from 4-ethylbenzoic acid. This process involves a critical step of Knoevenagel condensation and leads to a mixture of cis and trans isomers (Sumida & Vogl, 1981).
Radiopharmaceutical Synthesis
In the field of radiopharmaceuticals, Tang et al. (2008) reported an efficient preparation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), which involved the fluorination of ethyl 4-(trimethylammonium triflate)benzoate. This compound was used for labeling proteins like Avastin™ (Bevacizumab) through fluorobenzoylation, demonstrating its application in medical diagnostics (Tang et al., 2008).
Antimycobacterial Applications
Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of derivatives from 4-fluorobenzoic acid hydrazide, aiming to evaluate their antimycobacterial activity. One of the compounds showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv, indicating the potential of this compound derivatives in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).
Liquid Crystal Materials
Mei-Ching Yu et al. (2007) explored the effects of lateral fluoro substituents on chiral liquid crystal materials derived from certain benzoates, including variants with fluorobenzoate structures. This research contributes to understanding the impact of such substituents on the physical properties of liquid crystal materials (Mei-Ching Yu et al., 2007).
Photopolymerization
Avci et al. (1996) synthesized new benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including 4-fluoro- and 4-cyanobenzoate esters, for photopolymerization studies. These materials have applications in rapid photocure for thin film and coating applications (Avci et al., 1996).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-cyano-2-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOWPGLLZUDHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)


![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)

